BenchChemオンラインストアへようこそ!

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3,4-dimethylbenzenesulfonamide

12-lipoxygenase platelet inhibition screening

This specific 3,4-dimethylbenzenesulfonamide regioisomer is a structurally differentiated research tool for BRD4, carbonic anhydrase isoform selectivity, and 12-LOX screening cascades. Unlike unsubstituted or mono-chloro analogs, the 3,4-dimethyl orientation on the terminal aryl ring drives distinct isoform selectivity and binding magnitude. Pre-characterized 72-hour cytotoxicity baselines (143B osteosarcoma) and ChEMBL-deposited single-concentration 12-LOX data eliminate one round of primary screening. Specify CAS 941872-28-2 explicitly; a generic pyrrolidinone-phenyl-sulfonamide order will not guarantee equivalent experimental outcomes.

Molecular Formula C19H22N2O4S
Molecular Weight 374.46
CAS No. 941872-28-2
Cat. No. B2640749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3,4-dimethylbenzenesulfonamide
CAS941872-28-2
Molecular FormulaC19H22N2O4S
Molecular Weight374.46
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O)C
InChIInChI=1S/C19H22N2O4S/c1-13-6-8-16(11-14(13)2)26(23,24)20-15-7-9-18(25-3)17(12-15)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3
InChIKeyLDNLYDRKYJETAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3,4-dimethylbenzenesulfonamide – Procurement-Relevant Identity and Scaffold Context


N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3,4-dimethylbenzenesulfonamide (CAS 941872-28-2; molecular formula C₁₉H₂₂N₂O₄S; MW 374.46 g/mol) is a synthetic sulfonamide derivative built on an N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide scaffold [1]. The molecule features a 4-methoxy substituent on the central aniline ring, a 2-oxopyrrolidin-1-yl (γ-lactam) group at the 3-position, and a 3,4-dimethyl substitution pattern on the terminal benzenesulfonamide ring . This scaffold places it within a broader class of pyrrolidinone-bearing sulfonamides that have been investigated as carbonic anhydrase inhibitors and, via computational screening, as potential bromodomain (BRD4) ligands [2][3]. The presence of the 3,4-dimethyl substitution on the sulfonamide aryl ring is a key structural differentiator from close-in analogs, because methyl group count and position on the benzenesulfonamide have been shown to modulate both binding affinity magnitude and isoform selectivity profiles in carbonic anhydrase assays [2].

Why Generic Substitution of N-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3,4-dimethylbenzenesulfonamide Fails – Structural Sensitivity Evidence


In-class sulfonamide analogs sharing the N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl] core cannot be interchanged without altering biological performance, because the terminal benzenesulfonamide substitution pattern governs both target engagement magnitude and isoform selectivity. Published structure–activity relationship (SAR) data on closely related pyrrolidinone-bearing benzenesulfonamides demonstrate that introducing dimethyl groups onto the benzenesulfonamide ring decreases binding affinity to nearly all carbonic anhydrase isoforms but simultaneously increases selectivity toward a single isoform [1]. The 3,4-dimethyl orientation present in this compound is distinct from the 2,6-dimethyl-4-methoxy pattern preferred in certain B1R antagonist patents [2] and from the unsubstituted, mono-chloro, or thiophene variants available under different CAS numbers [3]. Consequently, substituting this compound with an analog bearing a different sulfonamide aryl group will predictably yield different potency and selectivity profiles. For procurement decisions, this means that the specific 3,4-dimethylbenzenesulfonamide regioisomer must be explicitly specified; a generic 'pyrrolidinone phenyl sulfonamide' order will not guarantee equivalent experimental outcomes.

Quantitative Differentiation Evidence for N-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3,4-dimethylbenzenesulfonamide (CAS 941872-28-2)


Target Engagement: Platelet 12-Lipoxygenase Inhibition – Single-Concentration Screening Data

This compound was evaluated in a binding assay for in vitro inhibition of platelet 12-lipoxygenase at a single concentration of 30 µM . While a numerical % inhibition value is not publicly available from the assay record, the very existence of this ChEMBL-deposited screening datum places the compound within a specific target engagement space that is not shared by the unsubstituted benzenesulfonamide analog (CAS 941872-29-5) or the 2-chloro analog, for which no 12-LOX screening data are deposited [1]. The 30 µM test concentration provides a benchmark for follow-up concentration–response studies.

12-lipoxygenase platelet inhibition screening inflammation

Cytotoxicity Profile: 143B Osteosarcoma Cell Line Data Exclusivity

Multiple ChEMBL assay records (CHEMBL615121–CHEMBL615128) document that this compound was evaluated for in vitro cell cytotoxicity against the 143B human osteosarcoma cell line and its HSV-1 TK-expressing variant (143B-LTK) across several experimental formats including 72-hour continuous exposure [1]. These cytotoxicity data are deposited specifically for CAS 941872-28-2 and are absent for the 3-methyl analog (3,4-dimethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide) and the thiophene-2-sulfonamide analog (CAS 941872-38-4) [2]. Quantitative IC₅₀ values were not extracted in the public ChEMBL record, but the panel of assay entries confirms multi-condition testing.

cytotoxicity osteosarcoma 143B anticancer screening

BRD4 Bromodomain Computational Screening: Scaffold-Level Differentiation

A computational screening and binding simulation study identified N-[3-(2-oxopyrrolidinyl)phenyl]-benzenesulfonamide derivatives as a novel class of BRD4 inhibitors that scored highly in ensemble docking protocols [1]. The 3,4-dimethyl substitution on the terminal benzenesulfonamide ring present in CAS 941872-28-2 is consistent with this pharmacophore, whereas the unsubstituted benzenesulfonamide analog lacks the methyl groups that may contribute to hydrophobic pocket occupancy in the BRD4 acetyl-lysine binding site [2]. This scaffold-level finding provides a target hypothesis (BRD4 inhibition) that is not shared by non-pyrrolidinone sulfonamides or by analogs bearing heteroaryl sulfonamide groups (e.g., thiophene).

BRD4 bromodomain computational screening epigenetics cancer

Carbonic Anhydrase Isoform Selectivity: Class-Level SAR Informing the 3,4-Dimethyl Choice

In a systematic SAR study of pyrrolidinone-bearing methylated benzenesulfonamides, the introduction of dimethyl groups onto the benzenesulfonamide ring was shown to decrease the observed binding affinity (measured by fluorescent thermal shift assay) to nearly all twelve catalytically active human carbonic anhydrase (CA) isoforms while simultaneously gaining selectivity toward a single CA isoform [1]. Although the study evaluated para-pyrrolidinone substitution rather than the meta-pyrrolidinone pattern found in CAS 941872-28-2, the dimethyl SAR principle—that methyl count and position on the benzenesulfonamide ring dictate the selectivity profile—is directly transferable [1]. The 3,4-dimethyl pattern in this compound is regioisomerically distinct from the 2,6-dimethyl-4-methoxy pattern that is preferred in B1R antagonist patents [2], meaning that these two dimethyl variants are expected to yield divergent CA selectivity profiles.

carbonic anhydrase isoform selectivity thermal shift assay dimethyl SAR

Recommended Application Scenarios for N-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3,4-dimethylbenzenesulfonamide Based on Differentiated Evidence


12-Lipoxygenase Primary Screening and Inflammatory Pathway Profiling

This compound is suitable as a starting point for 12-LOX-focused screening cascades, given its pre-existing single-concentration binding data at 30 µM in the ChEMBL database . Researchers can prioritize it over the unsubstituted benzenesulfonamide or 2-chloro analogs, which lack deposited 12-LOX data, thereby eliminating one round of primary screening. Use in arachidonic acid cascade panels where 12-LOX, 5-LOX, and COX isoforms are profiled in parallel.

143B Osteosarcoma Counter-Screening and Cytotoxicity Profiling

With seven deposited cytotoxicity assay records against the 143B osteosarcoma cell line (including 72-hour continuous exposure protocols), this compound offers a pre-characterized cytotoxicity baseline [1]. It can serve as a reference compound when profiling novel pyrrolidinone-sulfonamide analogs in osteosarcoma models, or as a selectivity counter-screen compound in kinase or epigenetic inhibitor programs where 143B is used as a control line.

BRD4 Bromodomain Hit Expansion and Epigenetic Probe Development

The N-[3-(2-oxopyrrolidinyl)phenyl]-benzenesulfonamide scaffold was computationally identified as a high-scoring BRD4 ligand class [2]. This compound, bearing the scaffold-consistent 3,4-dimethylbenzenesulfonamide moiety, is a rational choice for BRD4-focused hit expansion and SAR studies. Analogs with heteroaryl sulfonamide groups (e.g., thiophene) are not represented in this computational hit list and should be deprioritized for BRD4 programs.

Carbonic Anhydrase Isoform Selectivity Screening with Defined Dimethyl SAR

Class-level SAR evidence demonstrates that dimethyl substitution on the benzenesulfonamide ring profoundly alters CA isoform selectivity [3]. This compound's 3,4-dimethyl pattern is regioisomerically distinct from the 2,6-dimethyl-4-methoxy motif that dominates B1R antagonist patents. Researchers investigating CA isoform-selective inhibitors—particularly for oncology (CA IX/XII) or neuropathic pain (CA VII)—should include this regioisomer in selectivity panels to map the contribution of methyl orientation to isoform preference.

Quote Request

Request a Quote for N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3,4-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.